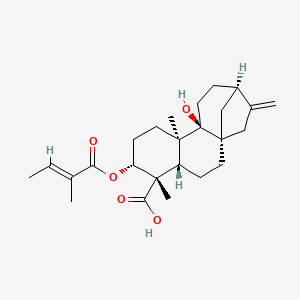
3alpha-Tigloyloxypterokaurene L3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3alpha-Tigloyloxypterokaurene L3: is a natural diterpenoid compound extracted from the herbs of Wedelia trilobata. It has a molecular formula of C25H36O5 and a molecular weight of 416.56 g/mol
准备方法
Synthetic Routes and Reaction Conditions: 3alpha-Tigloyloxypterokaurene L3 is typically extracted from natural sources, specifically from the herbs of Wedelia trilobata. The extraction process involves isolating and purifying the compound from the petroleum ether fraction of the plant. The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These processes are carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the final product. The production capacity ranges from kilograms to metric tons, depending on the demand.
化学反应分析
Types of Reactions: 3alpha-Tigloyloxypterokaurene L3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes. Substitution reactions may result in halogenated or alkylated derivatives.
科学研究应用
3alpha-Tigloyloxypterokaurene L3 has several scientific research applications, including:
Chemistry: It is used as an analytical reference material for high-performance liquid chromatography (HPLC) standards.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the quality control of secondary metabolites and phytochemicals.
作用机制
The mechanism of action of 3alpha-Tigloyloxypterokaurene L3 involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of signaling pathways and enzyme activities. The compound’s structure allows it to interact with various receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress .
相似化合物的比较
- Phyllocladene (CAS#20070-61-5)
- Kaurenoic acid (CAS#6730-83-2)
- Pterokaurene L3 (CAS#77658-38-9)
- Sventenic acid (CAS#126778-79-8)
- Acetylsventenic acid (CAS#126737-42-6)
- ent-3Beta-Tigloyloxykaur-16-en-19-oic acid (CAS#79406-09-0)
- ent-3beta-Hydroxykaur-16-en-19-oic acid (CAS#66556-91-0)
- ent-3Beta-Angeloyloxykaur-16-en-19-oic acid (CAS#74635-61-3)
- 3alpha-Angeloyloxypterokaurene L3 (CAS#79406-11-4)
- ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS#79406-10-3)
- 3alpha-Cinnamoyloxypterokaurene L3 (CAS#79406-13-6)
Uniqueness: 3alpha-Tigloyloxypterokaurene L3 is unique due to its specific structural features, including the presence of a tigloyloxy group and a complex tetracyclic framework. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
属性
IUPAC Name |
(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19-,22-,23+,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEDWFNWWHKRJU-KMRCWPNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide](/img/structure/B593385.png)
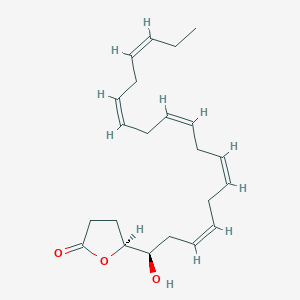
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)
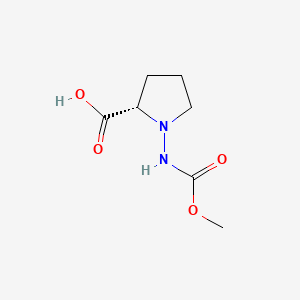
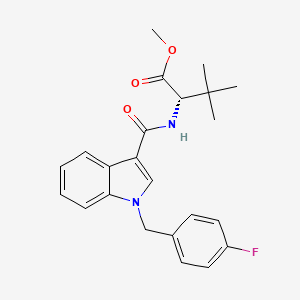
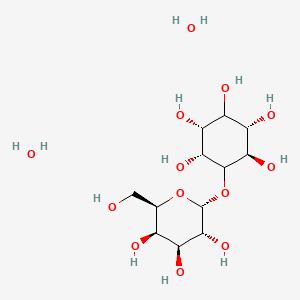

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)
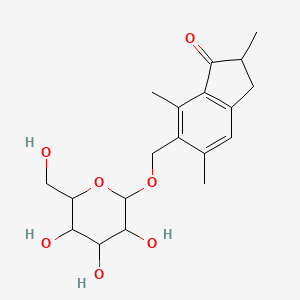
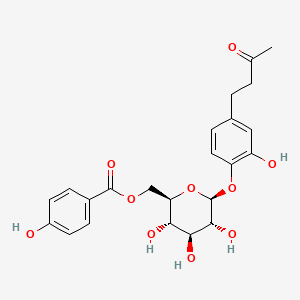
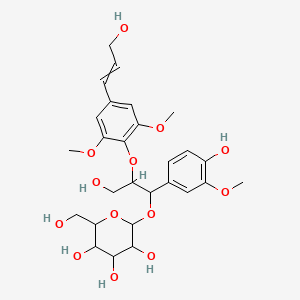
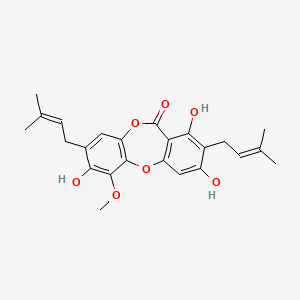
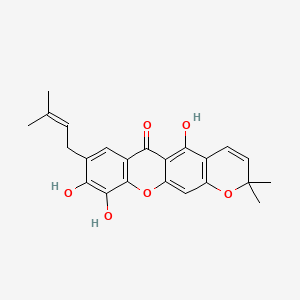
![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)
